2-tert-butyl-5-fluoro-1H-indole-3-carbaldehyde
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Overview
Description
2-tert-butyl-5-fluoro-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a tert-butyl group at the 2-position, a fluorine atom at the 5-position, and an aldehyde group at the 3-position of the indole ring
Mechanism of Action
Indole Derivatives: A General Overview
Indole derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Biological Activities
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This broad spectrum of activities has sparked interest among researchers to synthesize a variety of indole derivatives .
Biochemical Pathways
The exact biochemical pathways affected by indole derivatives can vary widely depending on the specific compound and its targets. Some indole derivatives have been reported to show inhibitory activity against certain viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-5-fluoro-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the tert-butyl and fluorine substituents. The final step involves the formylation of the indole ring to introduce the aldehyde group.
Indole Core Synthesis: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Substituents: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst. The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Formylation: The formylation of the indole ring can be achieved using Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-5-fluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 2-tert-butyl-5-fluoro-1H-indole-3-carboxylic acid.
Reduction: 2-tert-butyl-5-fluoro-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-tert-butyl-5-fluoro-1H-indole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-tert-butyl-1H-indole-3-carbaldehyde: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
5-fluoro-1H-indole-3-carbaldehyde: Lacks the tert-butyl group, which may affect its steric properties and interactions with molecular targets.
2-tert-butyl-5-chloro-1H-indole-3-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, which may influence its electronic properties and reactivity.
Uniqueness
2-tert-butyl-5-fluoro-1H-indole-3-carbaldehyde is unique due to the combined presence of the tert-butyl, fluorine, and aldehyde groups on the indole ring. This combination imparts distinct chemical properties, such as increased lipophilicity, enhanced binding affinity, and specific reactivity patterns, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-tert-butyl-5-fluoro-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c1-13(2,3)12-10(7-16)9-6-8(14)4-5-11(9)15-12/h4-7,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCYBRXNOYLLDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(N1)C=CC(=C2)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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